

# Vidofludimus Hemicalcium: A Dual-Targeting Immunomodulator for Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**Vidofludimus hemicalcium** (IMU-838) is an orally administered, next-generation small molecule immunomodulator currently in late-stage clinical development for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). Its unique first-in-class dual mechanism of action, combining selective inhibition of dihydroorotate dehydrogenase (DHODH) with activation of the nuclear receptor related 1 (Nurr1), positions it as a promising therapeutic candidate. This dual action targets both the inflammatory and neurodegenerative aspects of autoimmune pathologies. This technical guide provides a comprehensive overview of the core targets of **vidofludimus hemicalcium**, its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.

## **Core Targets and Mechanism of Action**

**Vidofludimus hemicalcium** exerts its therapeutic effects through the modulation of two key molecular targets:

Dihydroorotate Dehydrogenase (DHODH): As a potent and selective inhibitor of DHODH,
 vidofludimus hemicalcium targets the de novo pyrimidine synthesis pathway.[1] Highly proliferative immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and rely on this pathway.[2][3] By inhibiting DHODH,
 vidofludimus hemicalcium depletes the intracellular pyrimidine pool in these activated



lymphocytes, leading to metabolic stress, cell cycle arrest, and a reduction in proinflammatory cytokine production, including IL-17 and IFN-y.[4][5] This selective action on hyperactive immune cells is thought to spare resting or memory immune cells, which can utilize the pyrimidine salvage pathway, thus avoiding broad immunosuppression.[4]

Nuclear Receptor Related 1 (Nurr1): Vidofludimus hemicalcium is also a potent activator of Nurr1, a neuroprotective transcription factor.[6] In the central nervous system, Nurr1 activation in microglia and astrocytes leads to the transrepression of pro-inflammatory gene expression.[7][8] This is achieved by recruiting a corepressor complex (CoREST) to NF-κB, a key regulator of inflammation, thereby inhibiting the transcription of neurotoxic mediators.[7] [8] This mechanism is believed to contribute to the neuroprotective effects observed with vidofludimus hemicalcium treatment.[6]

# **Quantitative Data**

The following tables summarize the key quantitative data from preclinical and clinical studies of vidofludimus hemicalcium.

Table 1: Preclinical Efficacy

| Parameter                    | Value                 | Species/Cell Line      | Reference |
|------------------------------|-----------------------|------------------------|-----------|
| DHODH Inhibition             |                       |                        |           |
| IC50                         | 160 nM                | Human                  | [9]       |
| Potency vs.<br>Teriflunomide | 2.6 times more potent | Human                  | [5]       |
| Nurr1 Activation             |                       |                        |           |
| EC50 (Gal4-Nurr1)            | 0.4 ± 0.2 μM          | HEK293T cells          | [6]       |
| Cytokine Inhibition          |                       |                        |           |
| IL-17 and IFN-y<br>Secretion | Potent inhibition     | Stimulated human PBMCs | [4][10]   |

Table 2: Clinical Efficacy in Multiple Sclerosis



| Trial                                                                           | Endpoint                                                  | Result                                                               | Patient<br>Population      | Reference |
|---------------------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------|----------------------------|-----------|
| EMPhASIS<br>(Phase 2)                                                           | Reduction in total<br>active MRI<br>lesions (24<br>weeks) | - 62% (45 mg<br>dose) - 70% (30<br>mg dose)                          | Relapsing-<br>Remitting MS | [11]      |
| 12-week Confirmed Disability Worsening (CDW) (Open- Label Extension, 144 weeks) | 92.3% of patients<br>remained free of<br>12-week CDW      | Relapsing-<br>Remitting MS                                           | [12]                       |           |
| 24-week Confirmed Disability Worsening (CDW) (Open- Label Extension, 144 weeks) | 92.7% of patients<br>remained free of<br>24-week CDW      | Relapsing-<br>Remitting MS                                           | [12]                       |           |
| CALLIPER<br>(Phase 2)                                                           | Reduction in risk<br>of 24-week CDW                       | - 20% (overall<br>PMS) - 30%<br>(PPMS) - 15%<br>(non-active<br>SPMS) | Progressive MS             | [13]      |
| Annualized rate of thalamic brain volume loss                                   | 20% reduction                                             | Progressive MS                                                       | [14]                       |           |
| New or enlarging<br>T2 lesions                                                  | Significant reduction                                     | Progressive MS                                                       | [14]                       | _         |
| ENSURE (Phase 3)                                                                | Primary Endpoint                                          | Time to first relapse                                                | Relapsing MS               | [15][16]  |

[15][17]



Status

Enrollment
complete, topline data Relapsing MS

expected by end

of 2026

# **Signaling Pathways**

The following diagrams illustrate the signaling pathways targeted by **vidofludimus hemicalcium**.



Click to download full resolution via product page

#### **DHODH Inhibition Pathway**





Click to download full resolution via product page

#### Nurr1 Activation Pathway

## **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the preclinical evaluation of **vidofludimus hemicalcium**.

## **Cell-Free DHODH Inhibition Assay**

Objective: To determine the in vitro inhibitory activity of **vidofludimus hemicalcium** on DHODH enzyme activity.[18]

#### Methodology:

- Enzyme Preparation: N-terminally truncated recombinant human DHODH enzyme is used. [18]
- Assay Principle: The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP),
   which is coupled to the oxidation of dihydroorotate (DHO) to orotate by DHODH.
- Procedure:
  - The reaction is performed in a 96-well plate.
  - The reaction mixture contains buffer, DHO, coenzyme Q, and DCIP.
  - Vidofludimus hemicalcium is added at various concentrations.
  - The reaction is initiated by the addition of the DHODH enzyme.
  - The decrease in absorbance of DCIP is measured spectrophotometrically over time.
- Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



## **Nurr1 Reporter Gene Assay**

Objective: To assess the ability of **vidofludimus hemicalcium** to activate the Nurr1 transcription factor.[18]

#### Methodology:

- Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.[18]
- Plasmids:
  - An expression vector for a Gal4 DNA-binding domain fused to the ligand-binding domain of Nurr1 (Gal4-Nurr1).
  - A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence
     (UAS) driving the expression of a reporter gene (e.g., luciferase).
  - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

#### Procedure:

- HEK293T cells are co-transfected with the Gal4-Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
- After transfection, cells are treated with various concentrations of vidofludimus hemicalcium or a vehicle control.
- Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.
- Data Analysis: Cell lysates are assayed for both firefly and Renilla luciferase activity using a
  dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the
  Renilla luciferase activity to account for variations in transfection efficiency. The fold
  activation is calculated relative to the vehicle-treated control. The EC50 value, the
  concentration of agonist that produces 50% of the maximal response, is determined from the
  dose-response curve.



# Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of **vidofludimus hemicalcium** in a preclinical model of multiple sclerosis.

#### Methodology:

- Animal Model: Female C57BL/6 mice or Lewis rats are commonly used.
- Induction of EAE:
  - Animals are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG)
     35-55 peptide (for mice) or spinal cord homogenate (for rats) in Complete Freund's
     Adjuvant (CFA).
  - Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.

#### Treatment:

- Vidofludimus hemicalcium is administered orally, typically starting at the onset of clinical signs or prophylactically.
- A vehicle control group and often a positive control group (e.g., another approved MS therapy) are included.
- Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
- Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
- Data Analysis: Clinical scores are analyzed over time, and statistical comparisons are made between treatment groups. Histological scores for inflammation and demyelination are also



compared.



Click to download full resolution via product page

**EAE Experimental Workflow** 

## Conclusion

**Vidofludimus hemicalcium** represents a novel, dual-acting therapeutic approach for autoimmune diseases. Its ability to selectively target activated immune cells through DHODH inhibition, combined with the neuroprotective effects mediated by Nurr1 activation, addresses both the inflammatory and neurodegenerative components of these complex disorders. The preclinical and clinical data to date are promising, demonstrating a favorable safety profile and significant efficacy in reducing disease activity in multiple sclerosis. The ongoing Phase 3



ENSURE program will be critical in further defining the role of **vidofludimus hemicalcium** in the treatment landscape for autoimmune diseases. This technical guide provides a foundational understanding of the core scientific principles and data supporting the development of this innovative molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 7. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. imux.com [imux.com]
- 11. Vidofludimus Calcium Reduced RRMS Brain Lesions in EMPhASIS Trial My MS Family [mymsfamily.com]
- 12. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]



- 13. neurologylive.com [neurologylive.com]
- 14. neurologylive.com [neurologylive.com]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. Immunic Announces Positive Outcome of Interim Analysis of Phase 3 ENSURE Program of Vidofludimus Calcium in Relapsing Multiple Sclerosis [prnewswire.com]
- 17. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 18. imux.com [imux.com]
- To cite this document: BenchChem. [Vidofludimus Hemicalcium: A Dual-Targeting Immunomodulator for Autoimmune Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#vidofludimus-hemicalcium-targets-in-autoimmune-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com